molecular formula C9H11BrN4O B13925694 6-bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide

6-bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide

Cat. No.: B13925694
M. Wt: 271.11 g/mol
InChI Key: ZECIQTNFCLSJLP-UHFFFAOYSA-N
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Description

6-Bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H10BrN3O. This compound is part of the pyridine family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom and a dimethylaminomethylideneamino group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 6-bromopyridine-2-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

    Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of aminopyridine derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide is unique due to the presence of both the bromine atom and the dimethylaminomethylideneamino group, which confer distinct reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H11BrN4O

Molecular Weight

271.11 g/mol

IUPAC Name

6-bromo-N-(dimethylaminomethylideneamino)pyridine-2-carboxamide

InChI

InChI=1S/C9H11BrN4O/c1-14(2)6-11-13-9(15)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H,13,15)

InChI Key

ZECIQTNFCLSJLP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NNC(=O)C1=NC(=CC=C1)Br

Origin of Product

United States

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